molecular formula C19H17NO5 B2708374 [1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate CAS No. 474922-65-1

[1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate

Cat. No.: B2708374
CAS No.: 474922-65-1
M. Wt: 339.347
InChI Key: PKLRDWQUMGEQAO-UHFFFAOYSA-N
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Description

[1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate is a synthetic small-molecule investigational compound designed as a potent and selective antagonist of the Formyl Peptide Receptor 1 (FPR1). FPR1 is a G-protein-coupled receptor (GPCR) primarily known for its role in mediating immune cell chemotaxis towards sites of bacterial infection and inflammation. Recent research has illuminated that FPR1 is also aberrantly expressed in various cancer types, where its activation can promote tumor expansion, invasiveness, and contribute to therapy resistance and disease recurrence. Targeting FPR1 with a selective antagonist represents a promising avenue in oncological research, potentially disrupting critical pathways of tumor progression. This compound is supplied for research purposes to facilitate the study of FPR1-mediated signaling in pathological models. Its applications include investigating mechanisms of cancer cell proliferation and invasion in both two-dimensional (2D) and three-dimensional (3D) culture systems, as well as in vivo models. By blocking FPR1, this agent may help elucidate novel therapeutic strategies for cancers and chronic inflammatory diseases where this receptor plays a key role. THIS PRODUCT IS FOR RESEARCH USE ONLY AND IS NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS.

Properties

IUPAC Name

[1-(4-acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-12(22)15-7-9-17(10-8-15)20-18(23)13(2)25-19(24)16-5-3-14(11-21)4-6-16/h3-11,13H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLRDWQUMGEQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)C)OC(=O)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate typically involves the reaction of 4-acetylaniline with 4-formylbenzoic acid under specific conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond between the two components. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable techniques such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product. The use of automated systems and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

[1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form stable complexes with metal ions, which can further modulate its biological activity. Additionally, its ability to undergo redox reactions can influence cellular processes by generating reactive oxygen species .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzamide Derivatives with Alkoxy-Substituted Phenyl Groups

Compounds 9–12 from (e.g., N-[(2S)-3-(4-butoxyphenyl)-1-oxopropan-2-yl]benzamide derivatives) share a benzamide backbone and substituted phenyl groups but differ in alkoxy chain length (butoxy to hexyloxy) and hydroxylated propan-2-yl amino groups .

Key Differences:
  • In contrast, the formyl group in the target compound introduces polarity, which may reduce bioavailability but improve solubility in polar solvents.
  • Reactivity : The formyl group in the target compound offers a site for Schiff base formation or nucleophilic addition, whereas the hydroxyl groups in derivatives are prone to hydrogen bonding or oxidation.
Compound Substituents Key Functional Groups Molecular Weight* Notable Properties
Target Compound 4-Acetylanilino, 4-formylbenzoate Acetyl, formyl, ester ~357 g/mol High reactivity, moderate polarity
, Entry 9 4-Butoxyphenyl, hydroxypropan-2-yl Benzamide, hydroxyl, alkoxy ~440 g/mol Lipophilic, hydrogen-bond donor
, Entry 12 4-Hexyloxyphenyl, hydroxypropan-2-yl Benzamide, hydroxyl, alkoxy ~496 g/mol Highly lipophilic, low solubility

*Estimated based on structural formulas.

Thiazole-Containing CDK7 Inhibitors

The compound in (N-(5-(3-(1-(thiazol-2-yl)amino)-1-oxopropan-2-yl)phenyl)pyridin-2-yl)acrylamide derivatives share the 1-oxopropan-2-yl motif but incorporate a thiazole ring and acrylamide group, targeting CDK7 inhibition for cancer therapy .

Key Differences:
  • Pharmacophore : The thiazole and acrylamide groups in are critical for kinase inhibition, while the target compound’s formylbenzoate may lack direct kinase-binding affinity.
  • Bioactivity: compounds exhibit nanomolar IC₅₀ values against CDK7, whereas the target compound’s bioactivity remains unstudied. Its acetyl group may confer metabolic stability compared to the hydroxyl groups in analogs.

1-Arylanilinoethanone Derivatives

highlights 1-arylanilinoethanones, such as 2-(4-methoxy-2-methylanilino)-1,2-diphenylethanone, which share the arylanilino motif but lack ester or benzoate groups .

Key Differences:
  • Electronic Properties: The ethanone group in enables charge-transfer interactions, whereas the ester and formyl groups in the target compound may favor dipole-dipole interactions.
  • Crystallography : compounds form stable crystals due to planar aromatic stacking, while the target compound’s ester linkage could introduce conformational flexibility.

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : Alkoxy chain length in benzamide derivatives () correlates with lipophilicity, suggesting the target compound’s formyl group could balance polarity for drug delivery .
  • Therapeutic Potential: The thiazole-containing CDK7 inhibitors () demonstrate that 1-oxopropan-2-yl motifs are viable in kinase targeting, hinting at possible modifications of the target compound for oncology applications .
  • Material Design : The crystallographic data from supports the hypothesis that introducing rigid groups (e.g., formylbenzoate) could stabilize the target compound in solid-state applications .

Biological Activity

[1-(4-Acetylanilino)-1-oxopropan-2-yl] 4-formylbenzoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a unique structure that combines an acetylanilino moiety with a formylbenzoate group, which may contribute to its diverse biological effects.

Chemical Structure and Properties

The chemical formula of this compound is C19H17NO5C_{19}H_{17}NO_5 with a molecular weight of approximately 345.34 g/mol. Its structural complexity allows for interactions with various biological targets, making it a candidate for further research in therapeutic applications.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC19H17NO5
Molecular Weight345.34 g/mol
CAS Number474922-65-1

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may act through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as lipid metabolism and inflammation.
  • Reactive Oxygen Species Modulation : Its ability to undergo redox reactions could lead to the generation of reactive oxygen species (ROS), influencing cellular signaling pathways associated with oxidative stress.
  • Metal Ion Complexation : The structure allows for stable interactions with metal ions, which can modulate its biological activity.

Biological Activity Studies

Research has focused on evaluating the antimicrobial and anticancer properties of this compound. Here are some notable findings:

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative species. The minimum inhibitory concentration (MIC) values indicate potent effects, suggesting its potential as a lead compound for antibiotic development.

Anticancer Potential

Studies investigating the cytotoxic effects of this compound on cancer cell lines have shown promising results. The compound appears to induce apoptosis in specific cancer cell types, possibly through the activation of caspase pathways. Further research is needed to elucidate its mechanism and efficacy in vivo.

Case Studies

Several case studies have been conducted to explore the pharmacological potential of this compound:

  • Study on Anticancer Effects :
    • Objective : To assess the cytotoxicity of the compound on breast cancer cells.
    • Findings : The compound reduced cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment, indicating strong anticancer activity.
  • Investigation into Antimicrobial Properties :
    • Objective : To evaluate the effectiveness against Staphylococcus aureus.
    • Findings : The compound exhibited an MIC of 32 µg/mL, demonstrating significant antibacterial properties.

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